Tropinone
Overview
Description
Tropinone is an alkaloid with the chemical formula C₈H₁₃NO . It is a bicyclic molecule that features prominently in the synthesis of various tropane alkaloids, including atropine and cocaine . This compound was first synthesized in 1901 by Richard Willstätter and later by Robert Robinson in 1917, whose method became a landmark in organic synthesis due to its simplicity and efficiency .
Mechanism of Action
Target of Action
Tropinone is an alkaloid that shares the same tropane core structure with other alkaloids such as cocaine and atropine . .
Mode of Action
It is known that this compound and other tropane alkaloids interact with various targets in the body, leading to a wide range of physiological effects
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug
Result of Action
One study suggests that this compound-derived alkaloids can induce cell death through apoptosis
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the production of tropane alkaloids like this compound in plants can be influenced by various environmental factors . .
Biochemical Analysis
Biochemical Properties
Tropinone is involved in the biosynthesis of tropane alkaloids, which is best documented on the molecular genetic and biochemical level from solanaceous species . The formation of this compound is a key branch point in the tropane alkaloid biosynthetic pathway . This compound is reduced by this compound reductase I (TR-I) to produce tropine, while this compound reductase II (TR-II) reduces this compound to pseudotropine .
Molecular Mechanism
This compound is synthesized via an atypical polyketide synthase and P450-mediated cyclization . This synthesis proceeds through a non-canonical mechanism that directly utilizes an unconjugated N-methyl-Δ1-pyrrolinium cation as the starter substrate for two rounds of malonyl-Coenzyme A mediated decarboxylative condensation .
Temporal Effects in Laboratory Settings
It is known that this compound is the first intermediate in the biosynthesis of the pharmacologically important tropane alkaloids .
Metabolic Pathways
This compound is involved in the biosynthesis of tropane alkaloids, a process that is best documented on the molecular genetic and biochemical level from solanaceous species . The formation of this compound is a key branch point in the tropane alkaloid biosynthetic pathway .
Subcellular Localization
A this compound reductase homolog in Arabidopsis thaliana is known to be localized in the plasma membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions: The first synthesis of tropinone by Richard Willstätter involved a multi-step process starting from cycloheptanone, but it had a very low overall yield of 0.75% . In contrast, Robert Robinson’s synthesis in 1917 utilized a one-pot reaction involving succinaldehyde, methylamine, and acetonedicarboxylic acid.
Industrial Production Methods: Industrial production of this compound typically follows Robinson’s method due to its efficiency and higher yield. The reaction is conducted under controlled conditions to maintain physiological pH, which helps in achieving better yields .
Chemical Reactions Analysis
Types of Reactions: Tropinone undergoes various chemical reactions, including:
Reduction: this compound can be reduced to tropine using reducing agents like sodium borohydride.
Oxidation: It can be oxidized to form this compound derivatives.
Substitution: this compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Reduction: Sodium borohydride in methanol is commonly used for the reduction of this compound to tropine.
Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.
Substitution: Various nucleophiles can be used in substitution reactions to introduce different functional groups.
Major Products Formed:
Tropine: Formed by the reduction of this compound.
This compound Derivatives: Formed through oxidation and substitution reactions.
Scientific Research Applications
Tropinone and its derivatives have significant applications in various fields:
Comparison with Similar Compounds
Tropinone shares structural similarities with other tropane alkaloids, such as:
Cocaine: Both have the tropane core structure but differ in their functional groups.
Atropine: Similar tropane skeleton but different substituents.
Hyoscyamine: Another tropane alkaloid with a similar core structure.
Uniqueness: this compound is unique due to its role as a key intermediate in the biosynthesis of various tropane alkaloids. Its efficient synthetic route developed by Robinson also sets it apart from other similar compounds .
Properties
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXLDOJGLXJCSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4827-85-4 (hydrochloride), 74051-45-9 (hydrobromide) | |
Record name | 3-Tropinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30862133 | |
Record name | 8-Methyl-8-azabicyclo(3.2.1)octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
532-24-1 | |
Record name | Tropinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=532-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Tropinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tropinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118012 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8-Methyl-8-azabicyclo(3.2.1)octan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tropinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.756 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tropinone reductase (TR) is a key enzyme in the tropane alkaloid pathway, acting at a branch point where it catalyzes the stereospecific reduction of this compound. [, , , , , , , , , ] Two forms of the enzyme exist, TR-I and TR-II, each with distinct stereospecificity. TR-I reduces this compound to tropine, the precursor for alkaloids like hyoscyamine and scopolamine, whereas TR-II forms pseudotropine, leading to the production of calystegines. [, , , ] This branching point is crucial in determining the type of tropane alkaloids produced by a plant species.
A: TR-I and TR-II, despite sharing 64% amino acid sequence identity, exhibit opposite stereospecificities. [, , ] TR-I catalyzes the reduction of this compound to tropine (3α-hydroxytropane) while TR-II reduces this compound to pseudotropine (3β-hydroxytropane). [, , ] This difference arises from subtle variations in their active site structures, particularly the presence of different charged residues, which dictate the binding orientation of this compound and consequently the stereochemistry of the product. [, ]
A: Yes, overexpression of specific this compound reductases can alter the alkaloid profile in plants. For instance, overexpressing the gene encoding for pseudotropine-forming this compound reductase in Atropa belladonna root cultures led to a significant increase in calystegine accumulation, accompanied by a decrease in hyoscyamine and scopolamine levels. [] Conversely, overexpressing the tropine-forming this compound reductase resulted in higher levels of hyoscyamine and scopolamine, with a concomitant reduction in calystegines. [] This demonstrates the potential of genetic engineering to manipulate the production of specific tropane alkaloids in plants.
ANone: this compound has a molecular formula of C8H13NO and a molecular weight of 139.19 g/mol.
A: Various spectroscopic methods are employed to characterize this compound and its derivatives, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , ] IR spectroscopy helps identify functional groups such as the carbonyl group present in this compound. NMR spectroscopy provides information about the structure and stereochemistry of the molecule, while MS helps determine the molecular weight and fragmentation pattern. [, ]
A: Deprotonation of this compound generates a lithium enolate, a versatile intermediate that allows for the formation of new carbon-carbon bonds at the alpha-position. [, ] This enolate can react with various electrophiles, leading to the synthesis of diverse tropane derivatives. For example, the reaction of this compound lithium enolate with benzaldehyde results in the formation of this compound aldol products. [, ]
A: Yes, the this compound ring system can be manipulated to generate other valuable compounds. For instance, reacting the lithium enolate of this compound with alkyl chloroformates leads to a ring-opening reaction, yielding 6-N-carboalkoxy-N-methyl-2-cycloheptenones. [, ] This reaction can be rendered enantioselective by employing chiral lithium amides, paving the way for the synthesis of enantiomerically enriched tropane alkaloids. []
A: DFT calculations have been instrumental in elucidating the factors governing the diastereoselectivity of water-promoted aldol reactions involving this compound. [] The calculations accurately predicted the stability of various this compound enol forms and transition states, providing insights into the observed exo,anti/exo,syn diastereoselectivity. [] This demonstrates the power of computational tools in predicting and rationalizing the stereochemical outcomes of reactions involving this compound and its derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.